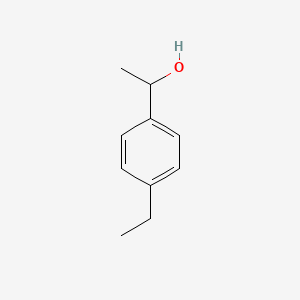

1-(4-Ethylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethylphenyl)ethanol , also known by its IUPAC name, is a chemical compound with the molecular formula C10H14O . It is a light yellow liquid with a molecular weight of approximately 150.22 g/mol . This compound is characterized by the presence of an ethyl group (C2H5) attached to a phenyl ring (C6H5).

Scientific Research Applications

Enzymic Hydroxylation and Stereochemistry

- Enzymic Hydroxylation : Enzymic hydroxylation of 4-ethylphenol yields optically active 1-(4-hydroxyphenyl)-ethanol, which is transformed into phenolic methyl ethers. This process is significant in understanding the stereochemistry of enzymatic reactions (McIntire et al., 1984).

- Stereochemical Aspects : The stereochemistry of 1-(4-hydroxyphenyl)ethanol is a focal point in studies involving bacterial enzymes like 4-ethylphenol methylenehydroxylase. Such research elucidates the enantiomer production and kinetics of these enzymatic reactions (Reeve et al., 1990).

Synthesis and Optimization

- Optimization of Biocatalytic Production : The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke is optimized for applications in synthesizing drug intermediates. The study highlights the significance of optimizing reaction conditions for bioreduction reactions (Kavi et al., 2021).

- Synthesis Process Research : Research on the synthesis of variants like 1-(4-Methylphenyl) ethylnicotinate shows the significance of these compounds in realizing domestic production and optimizing synthesis technology (Liu Chunxin, 2009).

Catalysis and Chemical Reactions

- Liquid-Phase Dehydration Study : The thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol at high temperatures highlights the formation of compounds like 1-amino-4-ethylbenzene, significant in chemical synthesis and catalysis studies (Schul’tsev et al., 2010).

Extraction and Analysis Techniques

- Extraction from Aqueous Solution : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes exemplifies its relevance in environmental engineering and waste management, particularly in the treatment of olive mill wastewater (Reis et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

1-(4-ethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBZEOPUXCNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)